Cas no 1807119-18-1 (2-Bromo-6-fluoro-3-iodotoluene)

2-ブロモ-6-フルオロ-3-ヨードトルエンは、ハロゲン化芳香族化合物の一種であり、分子式C7H5BrFIで表される。3つの異なるハロゲン(臭素、フッ素、ヨウ素)がベンゼン環に選択的に導入された構造が特徴で、有機合成中間体として高い反応性を示す。特に、パラジウムカップリング反応や置換反応における多様な変換が可能であり、医農薬品や機能性材料の合成において重要なビルディングブロックとして利用される。各ハロゲンの電子効果と立体障害の違いを活かした精密合成が可能で、複雑な分子骨格構築に有利である。

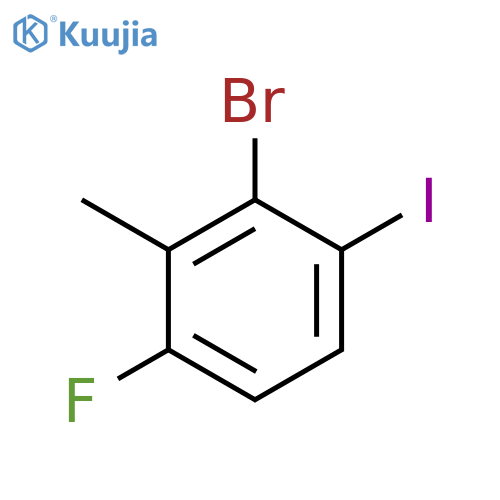

1807119-18-1 structure

商品名:2-Bromo-6-fluoro-3-iodotoluene

CAS番号:1807119-18-1

MF:C7H5BrFI

メガワット:314.921477079391

CID:5003290

2-Bromo-6-fluoro-3-iodotoluene 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-fluoro-3-iodotoluene

-

- インチ: 1S/C7H5BrFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3

- InChIKey: JEBHWFJWLGXJLG-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=C(C(C)=C1Br)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

2-Bromo-6-fluoro-3-iodotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011849-250mg |

2-Bromo-6-fluoro-3-iodotoluene |

1807119-18-1 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010011849-1g |

2-Bromo-6-fluoro-3-iodotoluene |

1807119-18-1 | 97% | 1g |

1,504.90 USD | 2021-07-06 | |

| Alichem | A010011849-500mg |

2-Bromo-6-fluoro-3-iodotoluene |

1807119-18-1 | 97% | 500mg |

863.90 USD | 2021-07-06 |

2-Bromo-6-fluoro-3-iodotoluene 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

1807119-18-1 (2-Bromo-6-fluoro-3-iodotoluene) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量